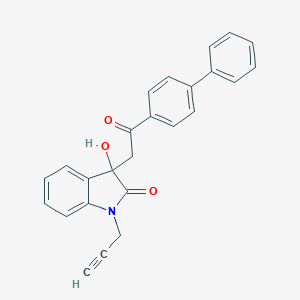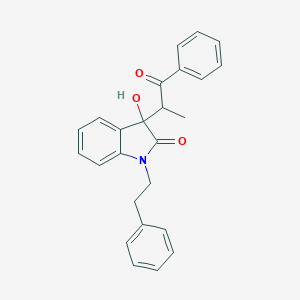![molecular formula C19H19N3O3S B214765 Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B214765.png)
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate, also known as MMTP, is a chemical compound that has been widely studied for its potential pharmacological properties. MMTP belongs to the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用机制
The exact mechanism of action of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and chemokines. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its potential pharmacological properties, particularly its anti-inflammatory and antitumor effects. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate. One potential direction is the development of new Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the potential use of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate as a therapeutic agent for various inflammatory diseases and cancer. Additionally, the antimicrobial activity of Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate could be further explored for the development of new antimicrobial agents.
合成方法
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate can be synthesized through a multi-step process involving the reaction of 5-methyl-2-thiouracil with 4-(4-morpholinyl)benzaldehyde, followed by the reaction with methyl chloroformate. The final product is obtained through a purification process using column chromatography.
科学研究应用
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been studied extensively for its potential pharmacological properties, particularly its anti-inflammatory and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
属性
产品名称 |
Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate |
|---|---|
分子式 |
C19H19N3O3S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
methyl 5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-12-14-17(22-8-10-25-11-9-22)20-16(13-6-4-3-5-7-13)21-18(14)26-15(12)19(23)24-2/h3-7H,8-11H2,1-2H3 |
InChI 键 |
XQTMCOMHKSIEPE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C(=O)OC |
规范 SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)